2-Hydroxypropane-1,2,3-tricarboxylate;piperazine

Veterinary anthelmintic dosing Pharmaceutical salt selection Pediatric parasitology

2-Hydroxypropane-1,2,3-tricarboxylate;piperazine, universally known as piperazine citrate (CAS 144-29-6 anhydrous; CAS 41372-10-5 hydrated), is a salt formed from piperazine and citric acid in a 3:2 stoichiometric ratio, yielding the formula (C₄H₁₀N₂)₃·2C₆H₈O₇. This white crystalline powder serves as a GABA-agonist anthelmintic that paralyzes susceptible nematodes by blocking acetylcholine-mediated neuromuscular transmission.

Molecular Formula C10H15N2O7-3
Molecular Weight 275.24 g/mol
Cat. No. B13904367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropane-1,2,3-tricarboxylate;piperazine
Molecular FormulaC10H15N2O7-3
Molecular Weight275.24 g/mol
Structural Identifiers
SMILESC1CNCCN1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
InChIInChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2/p-3
InChIKeySWDXALWLRYIJHK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine Citrate (2-Hydroxypropane-1,2,3-tricarboxylate;piperazine) Procurement Guide: CAS 144-29-6 Anthelmintic Salt Selection


2-Hydroxypropane-1,2,3-tricarboxylate;piperazine, universally known as piperazine citrate (CAS 144-29-6 anhydrous; CAS 41372-10-5 hydrated), is a salt formed from piperazine and citric acid in a 3:2 stoichiometric ratio, yielding the formula (C₄H₁₀N₂)₃·2C₆H₈O₇ [1]. This white crystalline powder serves as a GABA-agonist anthelmintic that paralyzes susceptible nematodes by blocking acetylcholine-mediated neuromuscular transmission [2]. It is recognized in the USP monograph (purity ≥98.0%–100.5% on anhydrous basis) and has been registered in eight FDA NDAs under brand names including Antepar and Multifuge [3]. The compound exists as multiple hydrate forms with variable water content, and the commercially available material typically contains 10–14% water [1].

Why Piperazine Citrate Cannot Be Simply Interchanged With Other Piperazine Salts in Formulation and Dosing


Piperazine is commercially available as at least six distinct salts (citrate, adipate, phosphate, sulfate, hexahydrate, dihydrochloride), and each contains a substantially different mass percentage of piperazine base—ranging from 35% (citrate) to 53% (dihydrochloride) [1]. A 500 mg dose labeled 'as piperazine base equivalent' requires different nominal weights of each salt, and formulators switching among salts without recalculation risk significant under- or over-dosing. Beyond base content, the salts differ markedly in aqueous solubility (citrate is freely soluble; phosphate is only sparingly soluble), dissolution rate, palatability, and hygroscopicity [2][3]. These differences directly affect bioequivalence, manufacturing process compatibility, and the feasibility of specific dosage forms—particularly oral syrups, drinking-water medications, and feed premixes. The following evidence quantifies precisely where and by how much piperazine citrate differentiates from its closest in-class analogs.

Quantitative Comparator Evidence: How Piperazine Citrate (CAS 144-29-6) Differentiates From Alternative Piperazine Salts


Piperazine Base Mass Fraction: Citrate Provides the Lowest Base Content, Enabling Finer Dose Granularity in Small-Body-Weight Subjects

Piperazine citrate delivers the lowest piperazine base mass fraction among all common anthelmintic piperazine salts: 35% w/w base, compared to piperazine adipate (37%), phosphate (42%), hexahydrate (44%), sulfate (46%), and dihydrochloride (50–53%) [1]. This lower base density means that for a fixed nominal mass of the salt, a smaller absolute quantity of active piperazine base is delivered, allowing finer dose adjustments—a critical advantage when treating animals under 5 kg body weight or pediatric patients where the therapeutic index narrows. For example, to deliver 100 mg of piperazine base, approximately 286 mg of citrate salt is required versus 270 mg of adipate salt or 217 mg of phosphate salt [1]. The 35% base content in citrate corresponds to the tripiperazine dicitrate stoichiometry (3 piperazine : 2 citric acid), which is the USP-defined composition [2].

Veterinary anthelmintic dosing Pharmaceutical salt selection Pediatric parasitology

Aqueous Solubility and Dissolution Rate: Citrate Salt Is Freely Soluble, Enabling Rapid Syrup and Drinking-Water Formulation Compatibility

Piperazine citrate is classified as 'freely soluble in water' per pharmacopeial solubility criteria, dissolving rapidly to form clear aqueous solutions . In direct contrast, piperazine adipate has a quantified aqueous solubility of 5.53 g per 100 mL water at 20°C and dissolves slowly [1]; piperazine phosphate monohydrate is described as only 'sparingly soluble' or 'very slightly soluble' in water . The implication for formulation is significant: at a target concentration of 50 mg/mL piperazine base equivalent (~143 mg/mL citrate salt), citrate readily dissolves at room temperature with simple mixing, while adipate at equivalent base concentration (~135 mg/mL adipate salt) approaches or exceeds its saturation limit at 20°C. USP Piperazine Citrate Syrup specification (93.0%–107.0% of labeled piperazine hexahydrate equivalent) confirms the long-established manufacturability of stable citrate syrup formulations [2].

Pharmaceutical formulation Oral solution development Veterinary drinking-water medication

Low-Dose Ascarid Removal Efficacy in Equines: Citrate Outperforms Adipate by 33 Percentage Points at Equal Base Dose

In a direct head-to-head critical test in horses (Drudge et al., 1962), piperazine citrate and piperazine adipate were administered via stomach tube at equivalent doses of 10 mg piperazine base per pound body weight. Piperazine citrate removed 76% of ascarid (Parascaris equorum) infections, whereas piperazine adipate removed only 43%—a 33-percentage-point difference favoring citrate at this sub-maximal dose level [1]. At the higher dose of 20 mg base/lb, both salts uniformly achieved 100% ascarid removal, indicating that citrate's advantage is most pronounced at low-to-moderate dosing regimens. The same study also evaluated pinworm removal: at 10 mg base/lb, citrate averaged 17% removal vs. adipate 63%, showing that the efficacy ranking reverses by parasite species, underscoring that salt selection can have species-specific parasitological consequences [1]. A separate comparative study (Poynter, 1956) confirmed that at a higher equi-effective dose of 200 mg piperazine base/kg, all four salts (adipate, citrate, phosphate, carbodithioic acid) produced equivalent anthelmintic effect in horses [2].

Equine parasitology Ascariasis treatment Veterinary anthelmintic efficacy

Acute Oral Toxicity Margin: Piperazine Citrate Exhibits a 1.42-Fold Higher LD50 Than Piperazine Adipate in Rats

Cross-study comparison of acute oral toxicity data reveals a meaningful difference between piperazine salts. Piperazine citrate has a reported rat oral LD50 of 11,200 mg/kg [1]. Piperazine adipate has a reported rat oral LD50 of 7,900 mg/kg (7.9 g/kg) [2]. This corresponds to a 1.42-fold wider acute safety margin for the citrate salt. Both values place these salts in the low-toxicity category, but the 3,300 mg/kg absolute difference may be consequential in overdose scenarios or when formulating concentrated solutions for mass medication via drinking water, where accidental overconsumption by individual animals is possible. In chickens, piperazine citrate administered at 100 mg/kg body weight for two consecutive days showed no statistically significant difference in liver enzyme elevations compared to levamisole at 25 mg/kg [3], confirming that citrate's safety profile at therapeutic doses is consistent with field experience.

Toxicology Safety pharmacology Veterinary drug safety

Palatability and Mass Administration: Citrate Syrup Is Explicitly Preferred Over Sebacate and Stearate Salts for Population-Level Deworming Programs

Goodwin & Standen (1958) conducted a comparative trial of multiple piperazine salts in 770 cases of Ascaris infection, predominantly in Gambian schoolchildren. While piperazine adipate, citrate, and phosphate showed no statistically significant variation in anthelmintic efficacy (76% cure by a single 3 g piperazine hexahydrate-equivalent dose; 82–89% by a 4 g dose), the study explicitly identified operational superiority of the citrate salt. Piperazine sebacate and piperazine stearate could not be adopted 'on account of their taste or bulk' [1]. Crucially, the authors concluded: 'For mass treatment piperazine citrate syrup was more useful than tablets on account of rapidity of administration, rigidity of control and its palatability' [1]. This is a direct, operationally grounded preference for the citrate syrup form over alternative salt-tablet presentations in a field mass-treatment context. The sweetened citrate syrup formulation (e.g., Antepar, Multifuge) remains the archival regulatory standard, with FDA-approved syrup products delivering 500 mg piperazine base equivalent per 5 mL .

Mass drug administration Anthelmintic program logistics Pharmaceutical palatability

Hydrate-Forming Tendency: Citrate Salt Forms Multiple Stable Hydrates While Tartrate Is Non-Hygroscopic—Implications for Solid-Dosage-Form Stability

Hefferren et al. (1955) systematically prepared and characterized the tartaric and citric acid salts of piperazine. They reported that 'the tartrate salts are non-hygroscopic whereas the citrate salts occur as a variety of hydrates, some of which are quite stable' [1]. The commercially available piperazine citrate typically contains 10–14% water (USP allows ≤12.0% water by Method I), consistent with a hydrated form [2]. This hydrate-forming tendency has dual consequences: (1) positively, certain hydrates can provide enhanced physical stability and improved compressibility for tablet formulations; (2) negatively, uncontrolled humidity exposure may cause variable water content that affects net potency assay if not corrected for on an anhydrous basis. The USP specification mitigates this risk by requiring assay calculation on the anhydrous basis with a defined water content limit [2]. In contrast, piperazine adipate is reported as stable to heat and air with a melting point of 256–257°C and does not exhibit a similar hydrate variability [3]. All salts are 'relatively stable at elevated temperatures and are suitable for incorporation in common pharmaceutical forms; however, there are characteristic differences which should be considered in their use' [1].

Solid-state chemistry Pharmaceutical preformulation Stability and shelf-life

Priority Application Scenarios Where Piperazine Citrate (CAS 144-29-6) Differentiation Evidence Drives Procurement Decisions


Mass Deworming Programs in Resource-Limited Settings: Citrate Syrup for Rapid, Palatable, Single-Dose Administration

The Goodwin & Standen (1958) evidence directly supports citrate syrup as the formulation of choice for school-based and community mass drug administration (MDA) campaigns targeting ascariasis. The syrup form enables rapid single-dose administration to large cohorts with minimal trained personnel, while its palatability ensures high compliance in pediatric populations [1]. The freely soluble nature of citrate salt eliminates the need for suspension shaking or specialized mixing equipment, unlike adipate-based formulations that dissolve slowly and risk sedimentation [2]. Program procurement specifications should mandate citrate syrup at 500 mg piperazine base equivalent per 5 mL (the FDA-approved standard) packaged in multi-dose bottles with calibrated dispensing cups to ensure rigidity of dose control as originally described.

Poultry and Swine Drinking-Water Anthelmintic Medication: Citrate's High Solubility Enables Uniform Dose Distribution

Piperazine citrate's freely soluble nature enables incorporation into drinking-water medication systems at concentrations up to 0.5% w/v for feed or 1 kg per 1,000 liters of drinking water for poultry, where it achieves 100% removal of Ascaridia galli at 200–300 mg/kg dose [1]. The citrate salt's lower base content (35%) compared to sulfate (46%) or dihydrochloride (50–53%) provides an additional safety margin against accidental overdose in flock settings where individual bird water consumption varies [2]. For swine, citrate effectively targets Ascaris and Oesophagostomum species. In contrast, the limited solubility of piperazine phosphate makes it unsuitable for drinking-water delivery systems, as it would not achieve uniform concentration distribution and risks clogging nipple-drinker lines.

Equine Ascarid Control at Conservative Dosing: Citrate Preferred When Minimizing Total Drug Exposure Is Clinically Indicated

The Drudge et al. (1962) finding that piperazine citrate achieves 76% ascarid removal at 10 mg base/lb versus only 43% for piperazine adipate at the identical mg-base dose positions citrate as the preferred salt when a veterinarian opts for sub-maximal dosing—for example, in mildly parasitized foals, in rotating deworming protocols where complete parasite clearance is not the objective, or when managing animals with compromised hepatic or renal function where minimizing total drug burden is prudent [1]. At full therapeutic dose (20 mg base/lb or 200 mg base/kg), both salts are equivalent, but citrate offers greater efficacy retention at reduced doses. Equine formulators should note that citrate salt at 35% base translates to approximately 57 mg citrate salt per kg body weight to deliver 20 mg base/kg.

Pediatric and Geriatric Anthelmintic Formulations: Citrate's Lower Base Density and Syrup Compatibility Reduce Dosing Errors

In human pharmaceutical development for pediatric (ages 2–12) and geriatric patients, where therapeutic windows are narrower and swallowing tablets may be difficult, the citrate salt's 35% base content offers a practical advantage: a 1-gram error in weighing raw citrate salt results in only 350 mg of piperazine base delivered, versus up to 530 mg for the same error with dihydrochloride [1]. Combined with the well-established palatability of flavored citrate syrup and its rapid GI absorption (piperazine detectable in urine within 30 minutes, maximal excretion at 1–8 hours, complete within 24 hours) [2], the citrate salt is the rational choice for oral liquid anthelmintic products targeting these populations. The USP monograph purity specification of ≥98.0% on anhydrous basis and water content ≤12.0% provide clear quality benchmarks for procurement agreements .

Quote Request

Request a Quote for 2-Hydroxypropane-1,2,3-tricarboxylate;piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.